2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide
Overview
Description
2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- Synthesis and Derivative Formation : This compound is a key intermediate in synthesizing various derivatives, such as Schiff's bases, acetic acid hydrazides, and other compounds with potential biological activities (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).
- Antimicrobial Properties : Novel derivatives synthesized from 2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide have been evaluated for antimicrobial activities against various bacterial strains (Mishra et al., 2014).
Synthesis of Methyl Substituted Chromanol
- Synthesis and Characterization : This compound has been used in the synthesis of methyl-substituted chromanol, an analogue of Vitamin K, which is significant in the field of nutritional biochemistry (Maruyama, Tobimatsu, & Naruta, 1979).
Novel Compounds and Methodologies
- Development of New Compounds : Various reactions and methodologies using this compound have led to the creation of novel compounds, enhancing the scope of chemical synthesis in pharmaceutical research (Ara, Khan, & Tasneem, 2009).
Pharmaceutical Applications
- Anti-inflammatory and Anticonvulsant Activity : Some derivatives have shown potential in anti-inflammatory and anticonvulsant activities, which can be explored further for therapeutic applications (Adsule, Chabukswar, & Nanaware, 2021).
Structural and Activity Relationship in Cancer Therapeutics
- Cancer Therapeutic Development : Studies on the structural-activity relationship of 2,2-dimethyl-2H-chromene-based compounds have provided insights for developing cancer therapeutics, highlighting the compound's relevance in oncology research (Mun et al., 2012).
Multicomponent Synthesis
- Innovative Synthesis Methods : The compound has been used in one-pot multicomponent synthesis methods, demonstrating its utility in creating complex chemical structures efficiently (Pavurala & Vedula, 2015).
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds have been reported to exhibit dual scavenging action against reactive oxygen species (ros) and reactive nitrogen species (rns) .
Biochemical Pathways
It has been suggested that it may inhibit lipid peroxidation reactions caused by peroxynitrite anions .
Result of Action
It has been suggested that it may prevent damage to skin cells caused by peroxynitrite anions and nitric oxide .
Action Environment
It has been suggested that it may inhibit the production of reactive oxygen species caused by ultraviolet a radiation, thereby exerting anti-pollution effects and purifying the skin .
Biochemical Analysis
Biochemical Properties
2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as hydrolases and oxidoreductases, influencing their activity and stability. The interactions between this compound and these enzymes can lead to changes in the catalytic efficiency and substrate specificity of the enzymes, thereby affecting the overall biochemical pathways in which they are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For example, this compound has been shown to inhibit the activity of certain hydrolases by binding to their active sites and preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can vary depending on the specific experimental conditions and the duration of exposure . In some cases, prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as increased oxidative stress and altered metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. Studies have shown that low to moderate doses of this compound can have beneficial effects on cellular function and overall health, while high doses can lead to toxic or adverse effects . For instance, at low doses, this compound has been observed to enhance antioxidant defenses and improve metabolic efficiency . At high doses, this compound can induce oxidative damage, disrupt cellular homeostasis, and cause tissue toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of reactive intermediates that can further participate in biochemical reactions . Additionally, this compound can influence the levels of key metabolites, such as glucose and lipids, by modulating the activity of metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and ATP-binding cassette transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of this compound in these organelles can influence its interactions with other biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2)6-5-10-7-9(8-12(16)15-14)3-4-11(10)17-13/h3-4,7H,5-6,8,14H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHHUSDGGRJBTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)CC(=O)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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